molecular formula C10H10BrFO3 B8209216 2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane

Cat. No.: B8209216
M. Wt: 277.09 g/mol
InChI Key: HRGRBGDHZGUZHZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane is a chemical compound featuring a 1,3-dioxolane ring, a functional group widely recognized in synthetic organic chemistry as a protecting group for aldehydes and ketones . The 1,3-dioxolane moiety can be cleaved under specific acidic conditions or through oxidative methods to regenerate the original carbonyl compound, making it invaluable for multi-step synthesis where selective reactions are required . Furthermore, compounds containing the 1,3-dioxolane structure have been identified as key intermediates and core structures in the development of pharmacologically active molecules. For instance, recent structure-activity relationship (SAR) studies in anticancer research have shown that a 1,3-dioxolane-substituted indole-chalcone analogue maintained potent cytotoxicity against resistant cancer cell lines, highlighting the potential of this functional group in medicinal chemistry . The specific substitution pattern on the phenyl ring of this reagent—incorporating bromo, fluoro, and methoxy groups—provides multiple sites for further functionalization via metal-catalyzed cross-coupling reactions and other aromatic substitutions, making it a versatile building block for the synthesis of complex organic molecules for research applications in drug discovery and materials science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-13-9-6(11)2-3-7(12)8(9)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGRBGDHZGUZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C2OCCO2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common synthetic route includes the bromination and fluorination of a methoxy-substituted phenyl ring, followed by the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain strains of bacteria.
  • Anticancer Potential : Investigations into its effects on cancer cell lines show promise, suggesting that it may inhibit cell proliferation through specific molecular interactions.

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its unique structural features that may enhance binding affinity to biological targets. Its derivatives are under investigation for their therapeutic effects in various diseases.

Activity TypeObserved EffectsReference
AntibacterialInhibition of growth in Staphylococcus aureus
AnticancerReduced proliferation in cancer cell lines
AntifungalActivity against fungal pathogens

Table 2: Synthetic Routes for this compound

StepReagents UsedYield (%)
BrominationBromine, solvent70
FluorinationSelectfluor or NFSI65
Dioxolane FormationEthylene glycol, acid catalyst80

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was found to be effective against Staphylococcus aureus at concentrations as low as 0.5 mg/mL.

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry (2024) investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The specific effects depend on the nature of the substituents and the overall structure of the compound. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules, while the dioxolane ring can affect its stability and solubility.

Comparison with Similar Compounds

2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

  • Molecular Formula : C₉H₇BrClFO₂ .
  • Key Differences : Chlorine replaces the methoxy group at the 2-position.
  • Hazard Profile: Classified with GHS warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) , likely due to the combined effects of bromo and chloro substituents.

2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane

  • Molecular Formula : C₁₀H₁₁BrO₄ .
  • Key Differences : Methoxy groups at 2- and 3-positions instead of fluoro and bromo.
  • Impact :
    • The electron-donating methoxy groups enhance aromatic ring stability and may increase solubility in polar aprotic solvents.
    • Synthetic Efficiency : Synthesized in 98% yield via K₂CO₃-mediated methylation, demonstrating the ease of introducing methoxy groups .

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

  • Molecular Formula : C₉H₈BrFO₂ .
  • Key Differences : Fluoro at 4-position instead of 6-position.
  • Regulatory Status: Not listed in EC or EINECS inventories, suggesting lower commercial availability .

Spectroscopic and Analytical Comparisons

NMR Spectral Data

  • 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane :
    • ¹H NMR (CDCl₃) : Methoxy protons appear as singlets at ~3.8 ppm, while dioxolane protons resonate as a multiplet between 4.0–4.3 ppm .
    • ¹³C NMR : Methoxy carbons at ~56 ppm; dioxolane carbons at ~65–100 ppm .
  • 2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane :
    • Expected downfield shifts for aromatic protons adjacent to electron-withdrawing bromo and fluoro groups. Methoxy protons likely appear as a singlet near 3.9 ppm.

Thermal Stability

  • Dioxolane derivatives with electron-withdrawing substituents (e.g., bromo, fluoro) exhibit lower thermal stability due to increased ring strain and susceptibility to acid-catalyzed hydrolysis .

Biological Activity

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H10BrF1O3
  • Molecular Weight : 277.09 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of 1,3-dioxolanes, including derivatives like this compound, has been extensively studied. These compounds have demonstrated a variety of pharmacological effects, including antibacterial and antifungal activities.

Antibacterial Activity

Research indicates that various 1,3-dioxolane derivatives exhibit significant antibacterial properties. For instance:

  • Compounds Tested : A series of dioxolanes were synthesized and tested against common bacterial strains.
  • Results : Most compounds showed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL .

Antifungal Activity

In addition to antibacterial effects, these compounds also exhibit antifungal properties:

  • Tested Organisms : The antifungal activity was assessed against Candida albicans.
  • Findings : All tested dioxolanes except one demonstrated significant antifungal activity .

Data Tables

CompoundMIC against S. aureus (µg/mL)MIC against C. albicans (µg/mL)
1625>2000
21250500
3625100
41250250

Study on Synthesis and Activity

A study conducted in 2011 synthesized a range of new enantiomerically pure and racemic 1,3-dioxolanes. These compounds were evaluated for their antibacterial and antifungal activities:

  • Methodology : Salicylaldehyde was reacted with various diols using Mont K10 as a catalyst.
  • Outcomes : The synthesized dioxolanes showed promising results in inhibiting bacterial growth and fungal infections .

Structure-Activity Relationship (SAR)

Research has also delved into the structure-activity relationships of these compounds:

  • Key Findings : Variations in substituents significantly influenced biological activity. For example, the presence of halogen atoms (like bromine and fluorine) enhanced the antibacterial efficacy of the dioxolane derivatives .

Q & A

(Basic) What are the key synthetic routes for preparing 2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane, and what reagents are critical for high yield?

The synthesis typically involves a two-step approach: (i) bromination of a fluorinated methoxyphenyl precursor, followed by (ii) protection of the aldehyde group via dioxolane formation. For bromination, controlled conditions (e.g., using bromine or N-bromosuccinimide in acetic acid) ensure regioselectivity at the 3-position . The dioxolane ring is formed via reaction with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid). Key reagents include K₂CO₃ for deprotonation and DMF as a solvent, as demonstrated in analogous syntheses of brominated dioxolanes . Yield optimization requires strict anhydrous conditions and purification via flash column chromatography (petrol/EtOAc gradients) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Prioritize signals for the methoxy group (~δ 3.8–4.0 ppm in ¹H NMR), dioxolane protons (δ 3.9–4.3 ppm), and aromatic protons split by fluorine/bromine substituents. Fluorine-induced splitting in ¹³C NMR (e.g., C-F coupling ~245–260 Hz) aids in confirming substitution patterns .
  • X-ray crystallography : Resolves regiochemical ambiguities, particularly when bromine and fluorine substituents create steric or electronic conflicts .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

(Advanced) How can researchers resolve contradictions in spectral data, such as unexpected coupling patterns in NMR?

Contradictions often arise from dynamic effects (e.g., rotamers) or overlapping signals. Strategies include:

  • Variable-temperature NMR : Suppress signal broadening caused by conformational exchange .
  • 2D NMR (COSY, NOESY) : Map through-space (NOE) and through-bond (COSY) correlations to assign overlapping aromatic protons .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

(Advanced) What experimental design considerations are critical for studying the reactivity of this compound under oxidative or acidic conditions?

  • Surface adsorption controls : Indoor surface chemistry studies show that glass or stainless steel reactors may catalyze unintended side reactions. Pre-silanization of glassware minimizes surface-mediated decomposition .
  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the dioxolane ring.
  • pH monitoring : Fluorine substituents can alter acidity; track pH changes in aqueous reactions to avoid hydrolysis .

(Advanced) How can regioselectivity challenges during bromination be addressed to avoid byproducts?

  • Directing group optimization : The methoxy group at the 2-position directs electrophilic bromination to the 3-position. Competing para-bromination is minimized by steric hindrance from the dioxolane ring .
  • Low-temperature bromination : Slow addition of Br₂ at 0–5°C reduces kinetic byproducts.
  • Post-reaction analysis : Use LC-MS to detect trace brominated isomers and refine stoichiometry .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from brominated aromatics.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, ethylene glycol).
  • Waste disposal : Segregate halogenated waste streams to comply with EPA guidelines for brominated compounds .

(Advanced) What strategies improve the stability of this compound during long-term storage?

  • Anhydrous storage : Store under argon or nitrogen in flame-sealed ampoules to prevent hydrolysis of the dioxolane ring.
  • Temperature control : Keep at –20°C in amber vials to suppress photodegradation.
  • Stability assays : Monitor purity via HPLC every 3–6 months; degradation products often include debrominated or oxidized derivatives .

(Basic) How can researchers verify the absence of residual ethylene glycol in the final product?

  • GC-MS analysis : Ethylene glycol elutes early (retention time ~5–7 min) and is detected via characteristic m/z 62 (C₂H₆O₂⁺).
  • ¹H NMR : Absence of a broad singlet at δ 3.6–3.7 ppm confirms removal after aqueous workup .

(Advanced) What computational methods aid in predicting the compound’s reactivity in cross-coupling reactions?

  • DFT calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., with Pd(PPh₃)₄) to predict activation barriers and regioselectivity.
  • Hammett σ constants : Use substituent parameters (σₘ for -OCH₃, σₚ for -Br/-F) to model electronic effects on reaction rates .

(Basic) What are the common pitfalls in interpreting mass spectrometry data for this compound?

  • Isotopic interference : The ⁷⁹Br/⁸¹Br doublet may overlap with [M+2]⁺ peaks from other fragments. Use high-resolution MS to distinguish.
  • In-source fragmentation : The dioxolane ring may cleave, producing [M–C₂H₄O₂]⁺ ions. Confirm with MS/MS .

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